molecular formula C18H22N6O3 B5663013 1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5663013
M. Wt: 370.4 g/mol
InChI Key: IPGWGIXVJMKSFV-UHFFFAOYSA-N
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Description

  • This compound is a part of the class of compounds that have been explored for their potential as pharmacological agents and molecular probes. While there is limited direct information on this specific compound, research in related areas provides insights into the broader context of its chemical and biological significance.

Synthesis Analysis

  • The synthesis process for related compounds often involves complex chemical reactions and meticulous procedures. For instance, a study by Zhou et al. (2014) detailed the synthesis of a similar complex molecule, illustrating the intricate steps and conditions required for such syntheses (Zhou et al., 2014).

Molecular Structure Analysis

  • The molecular structure of such compounds is typically characterized using various spectroscopic methods. A study by Halim and Ibrahim (2022) utilized spectral data and density functional theory (DFT) calculations to establish the molecular structure of a similar compound, highlighting the importance of these techniques in understanding the molecular architecture (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

  • The chemical behavior of this compound in various reactions and its interaction with other molecules can be significant for its application. For instance, the study of molecular interactions of similar compounds by Shim et al. (2002) provides insights into how these molecules interact with biological receptors (Shim et al., 2002).

Physical Properties Analysis

  • The physical properties such as solubility, melting point, and stability under various conditions are crucial for the practical use of the compound. Research in this area often involves experimental measurements and computational predictions.

Chemical Properties Analysis

  • Understanding the chemical properties, including reactivity, stability, and degradation pathways, is essential for both synthesis and application of the compound. Studies like those conducted by Sawant-Basak et al. (2013) on the metabolism and chemical transformation of related compounds provide valuable information in this regard (Sawant-Basak et al., 2013).

properties

IUPAC Name

(5-methoxyfuran-2-yl)-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-22-15(12-24-9-3-8-19-24)20-21-17(22)13-6-10-23(11-7-13)18(25)14-4-5-16(26-2)27-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGWGIXVJMKSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC=C(O3)OC)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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